molecular formula C14H19F2NO B2502681 6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097896-64-3

6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2502681
CAS No.: 2097896-64-3
M. Wt: 255.309
InChI Key: GFPRYXFNXNEIRZ-UHFFFAOYSA-N
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Description

6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexene ring fused to a spirocyclic octane framework, with a carbonyl group and two fluorine atoms attached. The presence of the azaspiro structure and the difluoro substitution makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using conventional chemical transformations. These methods typically employ readily available starting materials and minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong Lewis acids as initiators in ring-opening polymerization reactions is one such method, which has been employed in the synthesis of related bicyclic acetals .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other reactive sites.

    Substitution: The difluoro groups can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The difluoro groups and the spirocyclic structure play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane stands out due to its combination of a spirocyclic framework with difluoro and carbonyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO/c15-14(16)10-13(14)6-8-17(9-7-13)12(18)11-4-2-1-3-5-11/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPRYXFNXNEIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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